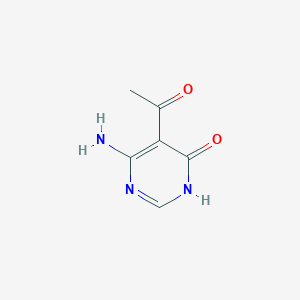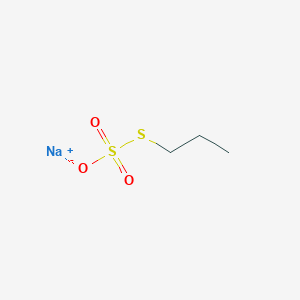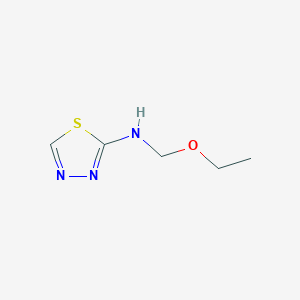
N-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine: is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 1,3,4-thiadiazole derivatives with ethoxymethylating agents. One common method includes the reaction of 1,3,4-thiadiazol-2-amine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions
N-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazoles, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes in cancer cells.
Industry: It is used in the development of new materials with specific properties, such as conductivity or resistance to degradation.
作用機序
The mechanism of action of N-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer properties. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metal ions is believed to play a role in its biological activity.
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazol-2-amine: Lacks the ethoxymethyl group but shares the core thiadiazole structure.
N-Methyl-1,3,4-thiadiazol-2-amine: Contains a methyl group instead of an ethoxymethyl group.
N-(Methoxymethyl)-1,3,4-thiadiazol-2-amine: Similar structure with a methoxymethyl group.
Uniqueness
N-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its solubility, stability, and biological activity compared to its analogs.
特性
分子式 |
C5H9N3OS |
|---|---|
分子量 |
159.21 g/mol |
IUPAC名 |
N-(ethoxymethyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C5H9N3OS/c1-2-9-3-6-5-8-7-4-10-5/h4H,2-3H2,1H3,(H,6,8) |
InChIキー |
PBZQJTUHJHITIP-UHFFFAOYSA-N |
正規SMILES |
CCOCNC1=NN=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


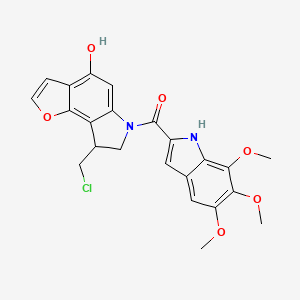

![Imidazo[1,2-d][1,2,4]triazin-2-ol](/img/structure/B13112854.png)
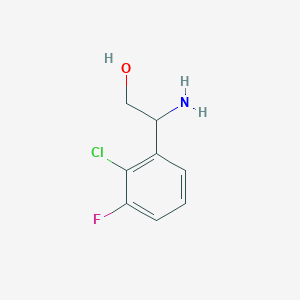

![3,6-bis[(E)-2-phenylethenyl]pyridazine](/img/structure/B13112879.png)
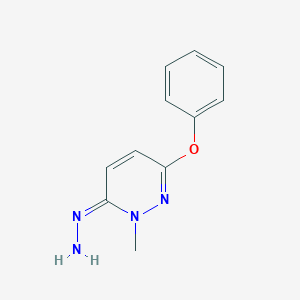
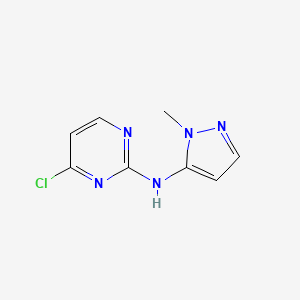
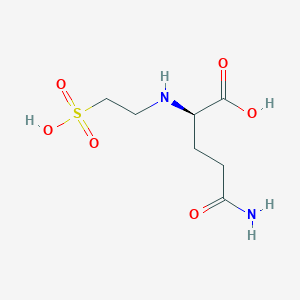

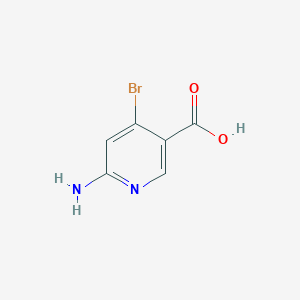
![4-[1-(tert-Butylsulfanyl)-2H-isoindol-2-yl]butanoic acid](/img/structure/B13112909.png)
